Communesin G
Description
Properties
Molecular Formula |
C29H34N4O2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]propan-1-one |
InChI |
InChI=1S/C29H34N4O2/c1-5-21(34)32-15-13-28-18-10-6-7-11-19(18)30-25-29(28)14-16-33(26(28)32)23(24-27(2,3)35-24)17-9-8-12-20(22(17)29)31(25)4/h6-12,23-26,30H,5,13-16H2,1-4H3/t23-,24+,25+,26+,28-,29-/m1/s1 |
InChI Key |
OMFQPKNORYZBSJ-HLYNDKHPSA-N |
Isomeric SMILES |
CCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C |
Canonical SMILES |
CCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C |
Synonyms |
communesin G |
Origin of Product |
United States |
Scientific Research Applications
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of communesin G on various human cancer cell lines. In particular, it has been tested against KB (cervical carcinoma) and MCF-7 (breast cancer) cell lines. The results indicate moderate cytotoxicity, with IC50 values that suggest potential as a lead compound for further development. For instance, some derivatives of communesins have shown enhanced potency compared to the natural compounds, indicating that structural modifications can lead to improved biological activity .
Table 1: Cytotoxic Activity of Communesin G Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Communesin G | KB | 6.3 |
| Communesin G | MCF-7 | 9.0 |
| Docetaxel (control) | KB | 38 nM |
| Docetaxel (control) | MCF-7 | 10.3 nM |
Synthetic Approaches
The synthesis of communesin G has been explored through various methodologies. Notably, biomimetic approaches have been employed to construct the complex heptacyclic structure efficiently. These synthetic strategies often involve convergent assembly techniques that allow for the incorporation of multiple functional groups while maintaining stereochemical integrity .
Total Synthesis Case Studies
- Biomimetic Synthesis : Research has demonstrated successful total syntheses of related communesins using a diazene-directed assembly strategy that facilitates the construction of the heptacyclic core in a limited number of steps .
- Comparative Analysis : A comparative study on the anticancer activities of all known communesin alkaloids highlighted communesin B as particularly potent, suggesting that structural analogs like communesin G could be optimized for enhanced efficacy against specific cancer types .
Antimicrobial and Antiviral Activity
Despite the promising cytotoxic properties, communesins G and H were found to be inactive in antimicrobial and antiviral assays. This highlights an important aspect of drug development; not all compounds with anticancer activity will exhibit broad-spectrum antimicrobial effects .
Comparison with Similar Compounds
Structural Features
The communesin family (A–I) shares a conserved bis-aminal core but differs in substituents and oxidation states. Key structural distinctions include:
Key Research Findings
Stereochemical Revisions : The C3″ configuration of communesin I was revised from (S) to (R) during total synthesis, highlighting challenges in structural elucidation .
Ecological Adaptation: Communesin G’s production in P. rivulum may be linked to cold-stress response, unlike communesins from P. expansum, which correlate with apple flavonoid degradation .
Synthetic Advancements : Late-stage acylation strategies enable rapid diversification, yielding potent derivatives like N8′-SES-communesin G .
Preparation Methods
Diazene-Directed Fragment Assembly
The 2019 unified synthesis by Pompeo et al. established a modular route to Communesin G via diazene-directed heterodimerization :
-
Fragment Preparation :
-
Oxindole Fragment (23) : Synthesized via a calcium trifluoromethanesulfonate-promoted intramolecular amination, achieving the (C10R)-epoxide with 92% diastereoselectivity.
-
Sulfamate Fragment (24) : Constructed using a silver(I)-mediated substitution of C3a′-bromocyclotryptamine, yielding the sulfamate ester in 69% yield.
-
-
Diazene Coupling :
Photoextrusion of dinitrogen from diazene 22 enabled radical recombination of fragments 23 and 24 , forming the C3a–C3a′ bond with complete stereocontrol.
Key Optimization :
Biomimetic Aminal Reorganization
The heterodimeric intermediate 19 underwent guided reorganization to furnish the heptacyclic core:
Late-Stage Functionalization
Final steps introduced the N8′-propionyl group characteristic of Communesin G:
-
Acylation : Propionic anhydride in pyridine modified the N8′-sulfonamide intermediate 47 , achieving 86% yield.
-
Desulfonylation : Tetrabutylammonium fluoride (TBAF) cleaved the SES protective group, delivering (−)-Communesin G in 74% yield.
Table 1. Synthetic Yields and Optical Data
| Intermediate/Product | Yield (%) | [α]D (c, Solvent) | Source |
|---|---|---|---|
| Heterodimer 19 | 69 | +64 (0.46, CHCl₃) | |
| N8′-SES-47 | 86 | −163 (0.20, MeOH) | |
| (−)-Communesin G | 74 | −163 (0.20, MeOH) |
Comparative Analysis of Synthetic Routes
Biomimetic vs. Non-Biomimetic Strategies
-
-
Advantages : Convergent synthesis, scalability (gram-scale), and access to multiple communesins from intermediate 19 .
-
Limitations : Requires chiral auxiliaries and strict reaction control to prevent epoxide degradation.
-
Structural Validation and Analytical Challenges
-
X-Ray Crystallography : The absolute configuration of precursor 45 was confirmed via single-crystal analysis, resolving ambiguities in earlier isolation reports.
-
Optical Rotation : Synthetic (−)-Communesin G exhibited [α]D = −163 (MeOH), matching natural isolates ([α]D = −157).
-
Epoxide Stability : Deuterium exchange experiments revealed rapid decomposition under acidic conditions, necessitating anhydrous handling .
Q & A
Q. What are the established synthetic routes for Communesin G, and what are their key challenges?
Communesin G, a structurally complex alkaloid, is typically synthesized via multi-step pathways involving indole-based precursors. Key steps include selective cycloaddition, catalytic lactamization, and stereochemical control. For example, Belmar and Funk’s synthesis of (±)-Communesin F (a structural analog) required 15 steps with a 6.7% yield, highlighting challenges in regioselectivity and catalytic efficiency . Common obstacles include low yields at stereocenters and purification complexities due to intermediate instability. Methodological improvements, such as mercury triflate-catalyzed cyclization, have been critical .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Communesin G?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for resolving its fused indole-pyrrolidine framework. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography validates absolute configuration. Reverse-phase HPLC with UV detection is preferred for purity assessment, especially given Communesin G’s sensitivity to oxidation .
Q. How can researchers access existing datasets or protocols for Communesin G’s bioactivity assays?
Public repositories like ChEMBL and PubChem provide bioactivity data for related communesins (e.g., anti-leukemia IC₅₀ values). Google Dataset Search and specialized tools (e.g., SciFinder) filter results using keywords like “Communesin G AND cytotoxicity”. Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when citing datasets .
Advanced Research Questions
Q. How can contradictory results in Communesin G’s biological activity be systematically resolved?
Contradictions often arise from assay variability (e.g., cell line specificity, dosage protocols) or impurities in samples. To address this:
Q. What computational strategies enhance the design of Communesin G analogs with improved bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or topoisomerases. Quantum mechanical calculations (DFT) optimize stereoelectronic properties, while machine learning models (e.g., Random Forest) prioritize synthetic routes based on historical yield data .
Q. How can researchers ensure reproducibility in Communesin G’s total synthesis?
Reproducibility requires:
- Detailed reaction logs (temperature, solvent ratios, catalyst loadings).
- Open sharing of failed attempts (e.g., via platforms like ChemRxiv).
- Independent validation by third-party labs, as seen in prior syntheses of (±)-Communesin F, where yields varied from 1.2% to 5.6% due to subtle procedural differences .
Methodological and Analytical Frameworks
Q. What statistical approaches are recommended for analyzing Communesin G’s structure-activity relationships (SAR)?
Multivariate analysis (e.g., Principal Component Analysis) reduces dimensionality in SAR datasets. Bayesian models quantify uncertainty in bioactivity predictions, while cluster analysis groups analogs by functional moieties .
Q. How should researchers design experiments to minimize bias in Communesin G’s pharmacological studies?
- Use double-blinded protocols for in vivo assays.
- Include positive/negative controls (e.g., paclitaxel for microtubule inhibition).
- Pre-register study designs on platforms like Open Science Framework to mitigate publication bias .
Data Management and Collaboration
Q. What tools facilitate collaborative research on Communesin G across disciplines?
Electronic Lab Notebooks (ELNs, e.g., LabArchives) enable real-time data sharing. Platforms like Zenodo archive raw NMR spectra and crystallographic data, while GitHub repositories track synthetic protocol iterations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
